

Mass Spectrometry of 3-Bromo-1,5-dimethyl-1H-pyrazole: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-1,5-dimethyl-1H-pyrazole

Cat. No.: B1288813

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This in-depth technical guide provides a comprehensive overview of the mass spectrometry of **3-Bromo-1,5-dimethyl-1H-pyrazole**, tailored for researchers, scientists, and professionals in drug development. This document outlines the expected mass spectral data, a detailed experimental protocol for its acquisition, and relevant pathway diagrams to contextualize its potential applications.

Core Compound Information

Compound: **3-Bromo-1,5-dimethyl-1H-pyrazole** Molecular Formula: $C_5H_7BrN_2$ ^[1] Molecular Weight: 175.03 g/mol ^[1] Monoisotopic Mass: 173.97926 Da^[1]

Predicted Electron Ionization Mass Spectrometry Data

Electron ionization (EI) mass spectrometry is a crucial analytical technique for the structural elucidation of organic molecules. For **3-Bromo-1,5-dimethyl-1H-pyrazole**, the expected mass spectrum would be characterized by a prominent molecular ion peak and several key fragment ions. Due to the presence of bromine, characteristic isotopic patterns for bromine-containing fragments (approximately equal intensity for ^{79}Br and ^{81}Br isotopes) would be anticipated.

A summary of the predicted key ions, their mass-to-charge ratio (m/z), and their proposed structures are presented in the table below. This prediction is based on common fragmentation patterns of pyrazoles and related heterocyclic compounds.

m/z (for ⁷⁹ Br)	m/z (for ⁸¹ Br)	Ion Formula	Proposed Fragment Structure/Identity
174	176	[C ₅ H ₇ BrN ₂] ⁺	Molecular Ion (M ⁺)
159	161	[C ₄ H ₄ BrN ₂] ⁺	[M - CH ₃] ⁺
95	95	[C ₅ H ₇ N ₂] ⁺	[M - Br] ⁺
80	80	[C ₄ H ₄ N ₂] ⁺	[M - Br - CH ₃] ⁺
54	54	[C ₃ H ₄ N] ⁺	Pyrazole ring fragment

Experimental Protocol: Electron Ionization Mass Spectrometry

The following protocol provides a detailed methodology for the acquisition of an electron ionization mass spectrum for a solid organic compound such as **3-Bromo-1,5-dimethyl-1H-pyrazole**.

1. Sample Preparation:

- Ensure the sample of **3-Bromo-1,5-dimethyl-1H-pyrazole** is of high purity (≥97%).
- Accurately weigh approximately 1-2 mg of the solid sample.
- Dissolve the sample in a minimal amount of a volatile solvent (e.g., methanol or dichloromethane) in a clean glass vial.

2. Instrument Setup:

- Mass Spectrometer: A high-resolution mass spectrometer equipped with an electron ionization source is to be used.
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Mass Range: Scan from m/z 40 to 400.
- Scan Rate: 1 scan/second.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.

3. Sample Introduction:

- The sample can be introduced via a direct insertion probe (DIP) for solid samples or through a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.
- For Direct Insertion Probe:
 - Dip the end of the probe into the concentrated sample solution.
 - Allow the solvent to evaporate completely, leaving a thin film of the sample on the probe tip.
 - Insert the probe into the mass spectrometer's ion source.
 - Gradually heat the probe to volatilize the sample.

4. Data Acquisition:

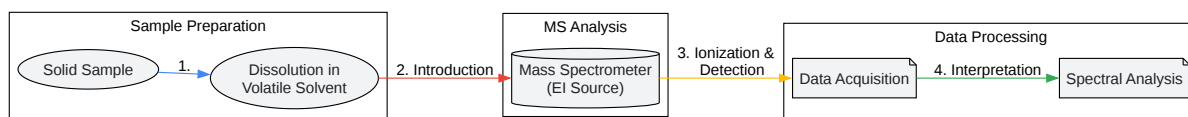
- Initiate data acquisition using the instrument's software.
- Acquire spectra for a duration sufficient to observe the sample's elution and fragmentation.
- A background spectrum should be acquired before or after the sample analysis and subtracted from the sample spectrum to remove contributions from solvent and background contaminants.

5. Data Analysis:

- Identify the molecular ion peak, paying attention to the isotopic pattern of bromine.
- Characterize the major fragment ions and propose their structures.
- Compare the obtained spectrum with spectral libraries (if available) for confirmation.

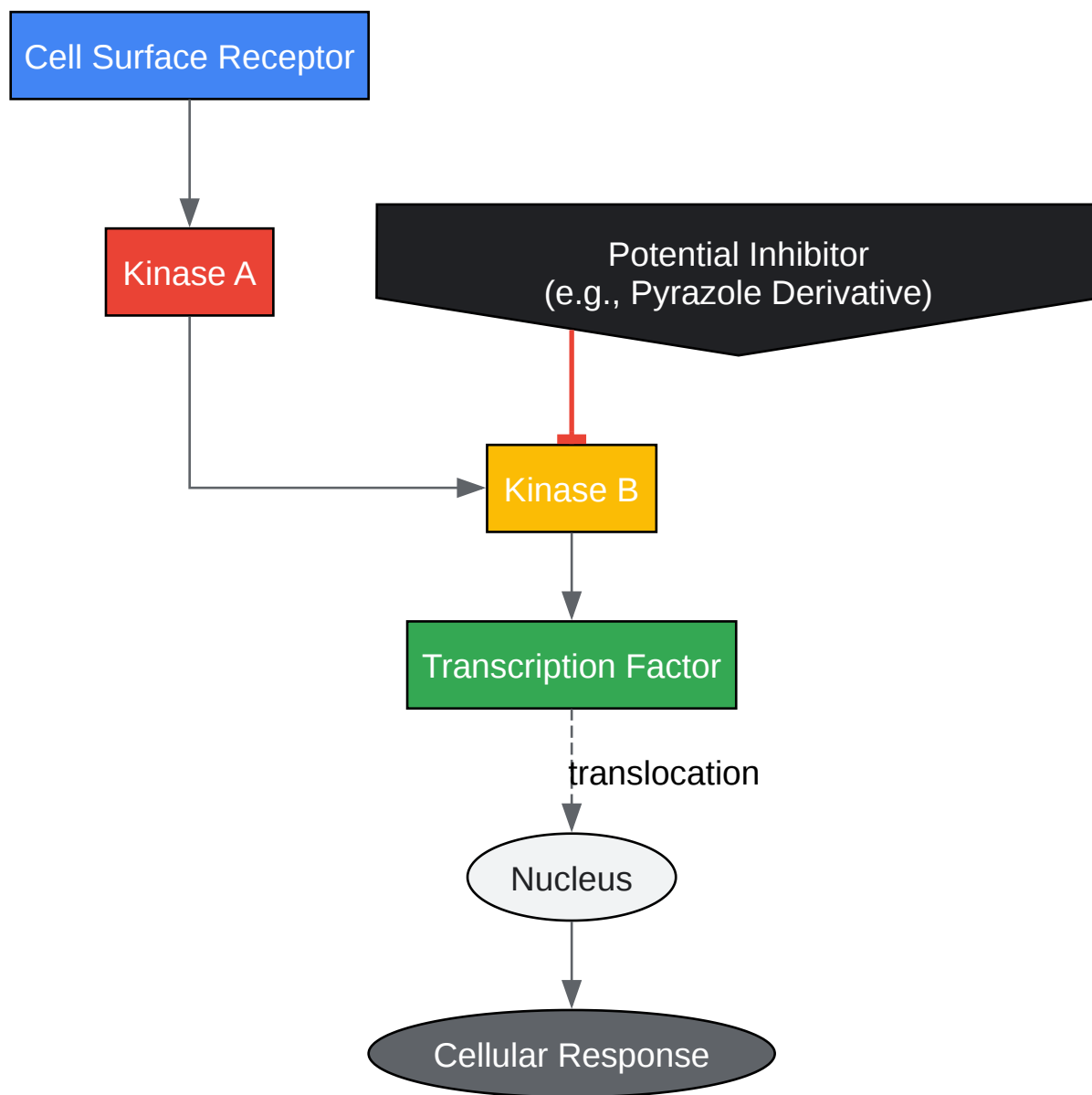
Visualizations

The following diagrams illustrate a generalized workflow for mass spectrometry analysis and a representative signaling pathway to provide context for the application of novel chemical entities in drug discovery.



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Caption: A generalized workflow for mass spectrometry analysis.

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Caption: A representative kinase signaling pathway in drug discovery.

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References

- 1. 3-Bromo-1,5-dimethyl-1H-pyrazole | C₅H₇BrN₂ | CID 21724046 - PubChem [pubchem.ncbi.nlm.nih.gov]
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